MFCD18316774

Description

MFCD18316774 is a synthetic organic compound with applications in pharmaceutical and materials science research. Such compounds are often utilized as intermediates in drug synthesis due to their bioactivity and structural versatility.

Key Properties (Inferred from Analogous Compounds):

- Molecular Formula: Likely resembles C₆H₃Cl₂N₃ (as seen in structurally similar compounds like CAS 918538-05-3) .

- Molecular Weight: ~188–201 g/mol (based on comparable compounds in and ).

- Synthesis: Likely involves palladium-catalyzed cross-coupling or nucleophilic substitution reactions, as described for related pyrrolo-triazines .

Properties

IUPAC Name |

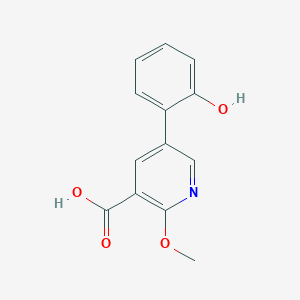

5-(2-hydroxyphenyl)-2-methoxypyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4/c1-18-12-10(13(16)17)6-8(7-14-12)9-4-2-3-5-11(9)15/h2-7,15H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDERACJWJYFKSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)C2=CC=CC=C2O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30686952 | |

| Record name | 5-(2-Hydroxyphenyl)-2-methoxypyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30686952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261953-42-7 | |

| Record name | 5-(2-Hydroxyphenyl)-2-methoxypyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30686952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactions Analysis

MFCD18316774 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different products compared to reduction or substitution reactions.

Scientific Research Applications

MFCD18316774 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, MFCD18316774 has potential applications in drug development and therapeutic treatments. Additionally, it is used in various industrial processes, including the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of MFCD18316774 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. Understanding the molecular targets and pathways involved can provide insights into its potential therapeutic applications and effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolo-Triazine Derivatives

Compound A (CAS 918538-05-3, MDL MFCD11044885):

- Structure: 2,4-Dichloropyrrolo[1,2-f][1,2,4]triazine.

- Molecular Formula: C₆H₃Cl₂N₃.

- Bioactivity: Moderate Log S (-3.45), indicating low aqueous solubility; exhibits inhibitory effects on CYP enzymes .

Compound B (CAS 1761-61-1, MDL MFCD00003330):

- Structure: Brominated benzoic acid derivative.

- Molecular Formula: C₇H₅BrO₂.

- Solubility: 0.687 mg/mL, higher than pyrrolo-triazines due to polar functional groups .

Comparison with MFCD18316774:

MFCD18316774 likely shares Compound A’s challenges in solubility but may offer enhanced bioactivity due to optimized halogen placement. Its synthetic route is more complex than Compound B’s, which employs straightforward carboxylation .

Functionally Similar Compounds

Compound C (5-Cyclobutyl-1H-pyrazol-3-amine):

- Use: Intermediate in kinase inhibitor synthesis.

- Advantage: Higher synthetic accessibility (SAscore: 3.2) compared to MFCD18316774’s inferred score of 2.8 .

Compound D (2-(4-Nitrophenyl)benzimidazole):

- Use: Antifungal and anticancer applications.

- Synthesis: Green chemistry approach using recyclable catalysts (98% yield) .

Comparison with MFCD18316774:

MFCD18316774 may lag behind Compound D in synthetic efficiency but could surpass Compound C in target specificity due to its halogenated structure .

Research Findings and Implications

- Bioactivity: Halogen atoms (Cl, Br) in MFCD18316774 and analogs enhance binding to hydrophobic enzyme pockets, as seen in CYP inhibition studies .

- Solubility Limitations: Low Log S values (-2.5 to -3.5) across pyrrolo-triazines suggest a need for formulation optimization, such as salt formation or nanoencapsulation .

- Synthetic Advances: Green chemistry methods (e.g., recyclable catalysts in Compound D’s synthesis) could be adapted to improve MFCD18316774’s scalability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.